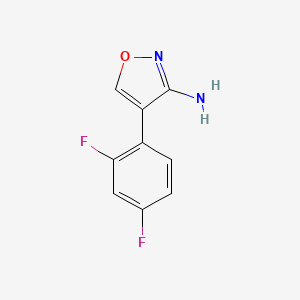

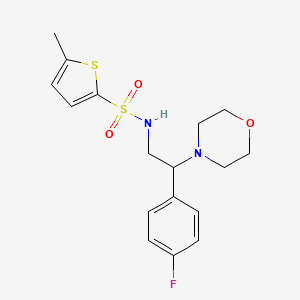

![molecular formula C12H13NO2 B2535960 spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one CAS No. 40033-94-1](/img/structure/B2535960.png)

spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The “spiro” notation in the name indicates that this compound is likely a spiro compound. The “benzoxazine” part suggests the presence of a benzene ring fused with an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The “cyclopentan” indicates a cyclopentane ring, which is a ring of five carbon atoms .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through cyclization reactions . For instance, spirocyclic diterpenoids have been synthesized from the root extract of Salvia deserta .

Scientific Research Applications

1. Potential in Pharmacology and Biochemistry

Spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one derivatives have been explored for their pharmacological potential. For instance, derivatives of this compound have been synthesized and evaluated as effective poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, showing notable anti-proliferative activity against human breast carcinoma cell lines (Amin et al., 2013). This indicates potential applications in cancer research and treatment.

2. Antimicrobial and Anti-Inflammatory Properties

Research has also been conducted on spiro derivatives of benzoxazines, revealing significant antimicrobial, anti-inflammatory, and antioxidant activities. Certain compounds in this category have demonstrated high antimicrobial activity against S. aureus and notable anti-inflammatory effects, surpassing some reference drugs like diclofenac (Mandzyuk et al., 2020).

3. Chemical Synthesis and Rearrangement

This compound has been studied for its behavior in chemical synthesis and rearrangement processes. For example, the rearrangement patterns of 1,3-benzoxazines derivatives, including spiro variants, have been analyzed, revealing insights into the formation of formylxanthene derivatives under certain conditions (Farat et al., 2020).

4. Role in Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, particularly in forming chiral, multi-substituted structural units like 3H-spiro[benzofuran-2,1'-cyclopentane]. This showcases its versatility in creating complex, bioactive molecules (Liu et al., 2019).

Future Directions

properties

IUPAC Name |

spiro[3H-1,3-benzoxazine-2,1'-cyclopentane]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-9-5-1-2-6-10(9)15-12(13-11)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPVYWBNGUTBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789465 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)

![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)

![2-[(4-Methylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2535891.png)

![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)

![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)